molecular formula C20H20Cl2N2O3 B3032301 4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 139084-71-2

4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No.: B3032301
CAS No.: 139084-71-2
M. Wt: 407.3 g/mol
InChI Key: RIQZZIITKFLZNA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with chlorophenyl groups, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorophenyl)piperazine. This intermediate is then reacted with 3-chlorobenzoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets. The piperazine ring and chlorophenyl groups enable the compound to bind to various receptors or enzymes, modulating their activity. This binding can influence biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)piperazin-1-yl]benzonitrile
  • 4-(3-Chlorophenyl)piperazin-1-ylacetic acid

Uniqueness

4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O3/c21-15-6-4-14(5-7-15)19(25)13-18(20(26)27)24-10-8-23(9-11-24)17-3-1-2-16(22)12-17/h1-7,12,18H,8-11,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQZZIITKFLZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(CC(=O)C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930329
Record name 4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139084-71-2
Record name 1-Piperazineacetic acid, 4-(3-chlorophenyl)-alpha-(2-(4-chlorophenyl)-2-oxoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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